8-Methoxyquinoline-6-carboxylic acid
Overview
Description
8-Methoxyquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine. The presence of both methoxy and carboxylic acid functional groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinoline-6-carboxylic acid typically involves the cyclization of o-aminobenzyl alcohols with ketones via acceptor-less dehydrogenative cyclization. This reaction is often catalyzed by transition metals such as iridium complexes . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of aqueous sodium hydroxide and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Methoxyquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
8-Methoxyquinoline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in epigenetic regulation and metabolic processes . The compound’s ability to chelate metal ions also contributes to its biological activity, such as inhibiting metalloproteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxyquinoline-2-carboxylic acid
- 6-Methoxyquinoline-4-carboxylic acid
- 3-Benzyl-6-bromo-2-methoxyquinoline
Uniqueness
8-Methoxyquinoline-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
8-methoxyquinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-8(11(13)14)5-7-3-2-4-12-10(7)9/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIQWFCZZRBQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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